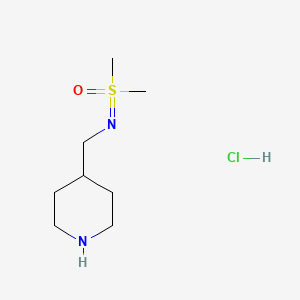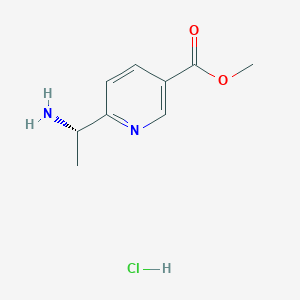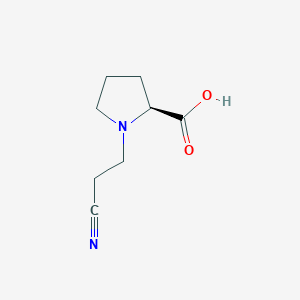
L-Proline, 1-(2-cyanoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-プロリン, 1-(2-シアノエチル)- は、天然のアミノ酸である L-プロリンの誘導体です。この化合物は、プロリン構造にシアノエチル基が付加されていることを特徴としています。それは、その独特の特性により、さまざまな化学反応で使用され、有機合成に応用されています。
準備方法
合成経路と反応条件
L-プロリン, 1-(2-シアノエチル)- の調製は、通常、特定の条件下で L-プロリンとアクリロニトリルを反応させることから行われます。 反応は、水酸化ナトリウムなどの塩基の存在下で行われ、目的の生成物が得られるように、温度と圧力を制御する必要があります .
工業生産方法
L-プロリン, 1-(2-シアノエチル)- の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業用反応器を使用し、反応パラメータを正確に制御して、高収率と高純度を実現することが含まれます。 工業環境では、効率とスケーラビリティを向上させるために、連続フロー反応器が一般的に使用されます .
化学反応の分析
反応の種類
L-プロリン, 1-(2-シアノエチル)- は、以下を含むさまざまな種類の化学反応を起こします。
酸化: この化合物は、対応するオキソ誘導体となるように酸化することができます。
還元: 還元反応は、シアノ基をアミノ基に変換することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化リチウムアルミニウムなど)、求核剤などがあります。 反応は通常、効率的に進行するために、特定の溶媒と温度制御を必要とします .
生成される主要な生成物
これらの反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、L-プロリン, 1-(2-シアノエチル)- の酸化は、オキソ誘導体をもたらす可能性がありますが、還元はアミン誘導体をもたらす可能性があります .
科学研究の用途
L-プロリン, 1-(2-シアノエチル)- は、科学研究において幅広い用途があります。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな反応における触媒として使用されます。
生物学: この化合物は、生化学的経路における役割と、生物学的に活性な分子の前駆体としての可能性について研究されています。
医学: 医薬品の開発における使用など、その潜在的な治療用途を探求するための研究が進められています。
科学的研究の応用
L-Proline, 1-(2-cyanoethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: The compound is studied for its role in biochemical pathways and its potential as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
作用機序
L-プロリン, 1-(2-シアノエチル)- の作用機序には、特定の分子標的および経路との相互作用が含まれます。シアノエチル基は、さまざまな化学反応に関与し、化合物の反応性と特性に影響を与える可能性があります。 この化合物は、反応条件に応じて、求核剤または求電子剤として作用することができ、目的の変換を促進する安定な中間体を形成することができます .
類似の化合物との比較
類似の化合物
L-プロリン, 1-(2-シアノエチル)- に類似する化合物には、L-プロリンの他の誘導体などがあります。
- L-プロリン, 1-(2-ヒドロキシエチル)-
- L-プロリン, 1-(2-アミノエチル)-
- L-プロリン, 1-(2-メトキシエチル)-
独自性
L-プロリン, 1-(2-シアノエチル)- は、シアノエチル基の存在によって独自性があり、この基は独特の反応性と特性を与えます。これは、有機合成およびさまざまな研究用途において貴重な化合物になります。 さまざまな化学反応を起こし、安定な中間体を形成する能力は、他の類似の化合物とは異なります .
類似化合物との比較
Similar Compounds
Similar compounds to L-Proline, 1-(2-cyanoethyl)- include other derivatives of L-Proline, such as:
- L-Proline, 1-(2-hydroxyethyl)-
- L-Proline, 1-(2-aminoethyl)-
- L-Proline, 1-(2-methoxyethyl)-
Uniqueness
L-Proline, 1-(2-cyanoethyl)- is unique due to the presence of the cyanoethyl group, which imparts distinct reactivity and properties. This makes it a valuable compound in organic synthesis and various research applications. Its ability to undergo diverse chemical reactions and form stable intermediates sets it apart from other similar compounds .
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
(2S)-1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c9-4-2-6-10-5-1-3-7(10)8(11)12/h7H,1-3,5-6H2,(H,11,12)/t7-/m0/s1 |
InChIキー |
WNTANCZONMQZGC-ZETCQYMHSA-N |
異性体SMILES |
C1C[C@H](N(C1)CCC#N)C(=O)O |
正規SMILES |
C1CC(N(C1)CCC#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


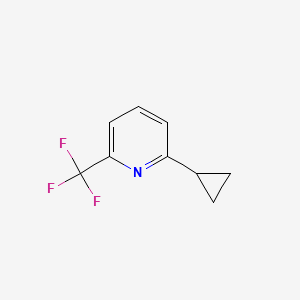
![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)
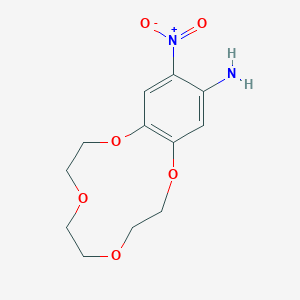

![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)

![2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol](/img/structure/B11718388.png)

![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)
![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)

![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)
